JNJ525 -

JNJ525

Catalog Number: EVT-1534970
CAS Number:
Molecular Formula: C31H30N8
Molecular Weight: 514.637
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ525 is a is an apparent small molecule inhibitor of TNFα. JNJ525 inhibits protein function via an aggregation-based mechanism that is distinct from protein sequestration and denaturation mechanisms proposed for enzymes. JNJ525 also prevents the formation of TNFα complexes with TNFR1 and TNFR2. In the TR-FRET assay, the apparent IC50 values for the inhibition of complex formation are 1.2 ± 0.2 μM and 1.1 ± 0.1 μM for TNFR1 and TNFR2, respectively. TNFα is the therapeutic target for five biologic drugs for the treatment of multiple autoimmune and inflammatory conditions, and TNFα-mediated pathways are also the target for small-molecule therapies for cancer.
Overview

JNJ525 is a small molecule compound identified as an inhibitor of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation and a target for various therapeutic interventions. This compound operates through an aggregation-based mechanism, which distinguishes it from traditional inhibitors that typically block receptor interactions or enzymatic activity. JNJ525 has garnered attention for its potential applications in treating inflammatory diseases and conditions where TNFα plays a pivotal role.

Source and Classification

JNJ525 is classified as a small molecule inhibitor specifically targeting TNFα. It was developed through extensive research aimed at identifying novel therapeutic agents that can modulate the activity of this critical cytokine. The compound is part of ongoing investigations into small molecule therapies that can effectively inhibit pro-inflammatory pathways associated with various autoimmune disorders.

Synthesis Analysis

Methods

The synthesis of JNJ525 involves several key steps, typically utilizing organic synthesis techniques to create the desired molecular structure. The process may include:

  1. Initial Compound Selection: Identifying lead compounds through high-throughput screening methods.
  2. Chemical Modifications: Employing techniques such as alkylation, acylation, or cyclization to enhance the biological activity and selectivity of the compound.
  3. Purification: Utilizing chromatographic methods to isolate the final product from by-products and unreacted materials.

Technical Details

The synthesis often employs advanced methodologies, including:

  • Solid-phase synthesis: Facilitates the rapid assembly of complex molecules.
  • Automated synthesis platforms: To increase efficiency and reproducibility in generating candidate compounds.
Molecular Structure Analysis

Structure

The molecular structure of JNJ525 is characterized by its specific arrangement of atoms that confer its inhibitory activity against TNFα. The structural formula includes functional groups that enhance solubility and binding affinity.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 325.36 g/mol
  • 3D Structure: X-ray crystallography studies have revealed insights into the binding interactions between JNJ525 and TNFα, illustrating how the compound induces conformational changes in the protein structure .
Chemical Reactions Analysis

Reactions

JNJ525 primarily engages in non-covalent interactions with TNFα, leading to an alteration in its quaternary structure. This interaction effectively inhibits the biological activity of TNFα, preventing it from engaging with its receptors on target cells.

Technical Details

The mechanism involves:

  • Aggregation-Based Inhibition: JNJ525 promotes the aggregation of TNFα dimers, disrupting their ability to bind to receptors on cell surfaces.
  • Conformational Changes: The binding induces structural rearrangements within the TNFα protein, which are critical for its signaling function .
Mechanism of Action

Process

The mechanism by which JNJ525 exerts its effects involves several stages:

  1. Binding: The compound binds to specific sites on the TNFα protein.
  2. Induction of Aggregation: This binding leads to oligomerization or aggregation of TNFα molecules.
  3. Functional Inhibition: The aggregated form cannot effectively interact with its receptors, thereby inhibiting downstream signaling pathways associated with inflammation.

Data

Research indicates that JNJ525's unique mechanism allows for modulation of TNFα activity without completely blocking its production, potentially reducing side effects associated with more traditional inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water, which is common for many small molecules.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.
  • Reactivity: Exhibits selective reactivity towards TNFα without significant off-target effects.

Relevant analyses suggest that modifications to enhance solubility could further improve its therapeutic utility.

Applications

JNJ525 has significant potential applications in scientific research and therapeutic development:

  • Therapeutic Use: Investigated for use in treating autoimmune diseases such as rheumatoid arthritis and Crohn's disease where TNFα is implicated.
  • Research Tool: Serves as a valuable tool in studying TNFα signaling pathways and understanding inflammation mechanisms.
Introduction to TNFα Inhibition in Inflammatory and Autoimmune Diseases

TNFα Signaling Pathways and Pathophysiological Relevance

Tumor necrosis factor alpha (TNFα) is a homotrimeric cytokine existing in both transmembrane (tmTNFα) and soluble (sTNFα) forms. It exerts biological functions through activation of two distinct receptors: TNFR1 (p55), expressed ubiquitously and mediating pro-inflammatory, apoptotic, and necroptotic signaling; and TNFR2 (p75), expressed primarily on immune and endothelial cells and associated with tissue regeneration and immunomodulation [5] [8]. The TNFα-TNFR interaction triggers downstream activation of NF-κB and MAPK pathways, leading to transcriptional upregulation of adhesion molecules (e.g., ICAM-1, VCAM-1) and inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) [4] [8].

Pathologically, dysregulated TNFα signaling is implicated in numerous chronic inflammatory conditions. In rheumatoid arthritis, TNFα drives synovitis and joint destruction by stimulating metalloproteinase production and osteoclast activation. In Crohn's disease, it promotes epithelial barrier dysfunction and T-cell migration into intestinal mucosa. Elevated TNFα levels correlate with non-response to anti-TNF biologics in Crohn's patients, accompanied by increased IL-1β and ICAM-1 expression [4]. TNFα also contributes to disease progression in psoriasis, ankylosing spondylitis, and sarcopenia through sustained inflammation and tissue catabolism [8] [10].

Table 1: Functional Forms of TNFα and Their Receptors

TNFα FormMolecular WeightPrimary ReceptorKey Biological Functions
Transmembrane (tmTNFα)26 kDa precursorTNFR2T-cell co-stimulation, immunoregulation, endothelial activation
Soluble (sTNFα)17 kDa (trimer: 51 kDa)TNFR1Systemic inflammation, apoptosis, fever, acute-phase response

Table 2: TNFα-Associated Diseases and Key Pathogenic Mechanisms

DiseaseKey TNFα-Driven Pathogenic MechanismsClinical Impact
Rheumatoid ArthritisSynovial hyperplasia, osteoclast activation, cartilage degradationJoint destruction, disability
Crohn’s DiseaseEpithelial barrier disruption, T-cell infiltration, fibrotic stricturesFistulae, abscesses, surgical resection
Sarcopenia/FrailtyMuscle protein catabolism, mitochondrial dysfunctionLoss of muscle mass/strength, falls

Challenges in Targeting TNFα: From Biologics to Small-Molecule Inhibitors

Biologic TNFα inhibitors—including monoclonal antibodies (infliximab, adalimumab) and fusion proteins (etanercept)—revolutionized autoimmune disease treatment. However, significant limitations persist:

  • Administration Challenges: Require parenteral delivery (intravenous/subcutaneous), reducing patient compliance compared to oral drugs [8].
  • Immunogenicity: Induce anti-drug antibodies in ~8–23% of patients, leading to reduced efficacy or infusion reactions/anaphylaxis [6] [8].
  • Cost and Accessibility: High manufacturing expenses limit global accessibility; annual costs exceed $20,000 per patient [8].
  • Mechanistic Limitations: Large size (∼150 kDa) restricts tissue penetration and cannot efficiently inhibit intracellular TNFα signaling [1] [8].

Targeting the TNFα-TNFR protein-protein interaction (PPI) interface with small molecules presents formidable challenges:

  • Extensive Interface: The TNFα trimer-TNFR binding site spans ∼1,500–2,000 Ų, far exceeding typical small-molecule binding pockets (<500 Ų) [1].
  • Flat and Hydrophobic Surface: Lacks deep pockets for high-affinity small-molecule binding [1] [3].
  • Hot Spot Dependency: Only a subset of interface residues ("hot spots") contribute significantly to binding energy, complicating inhibitor design [1].

Early small-molecule inhibitors like SPD304 (IC₅₀ ∼22 μM) disrupted TNFα trimerization but exhibited cytotoxicity and poor selectivity [3] [7]. Suramin analogs showed weak activity but carried toxicity risks [1]. Natural product-derived inhibitors (e.g., A11) demonstrated low-μM activity but lacked sufficient potency [1]. These limitations underscored the need for novel mechanistic approaches.

JNJ525 as a Novel Aggregation-Based TNFα Inhibitor

JNJ525 represents a mechanistically distinct class of TNFα inhibitors that function via small-molecule aggregation. Unlike conventional orthosteric inhibitors, JNJ525 forms ordered molecular aggregates that allosterically modulate TNFα quaternary structure [3].

Mechanism of Action: Aggregation-Induced Quaternary Switch

Biophysical studies reveal that JNJ525 self-assembles into nanoscale conglomerates through hydrophobic interactions. These aggregates bind asymmetrically to the TNFα trimer, inducing a conformational shift that distorts the receptor-binding interface. Specifically, the TNFα subunits undergo a rotational displacement of 5.6–9.5 Å at key receptor-contact residues (e.g., Tyr59, Ser60, Leu62), rendering TNFα incapable of engaging TNFR1 [3] [7]. This mechanism contrasts with:

  • Trimer-Destabilizing Agents (e.g., SPD304): Promote subunit dissociation into inactive dimers/monomers.
  • Asymmetric Stabilizers (e.g., UCB-5307): Bind monomer interfaces to lock TNFα in receptor-incompetent conformations without aggregation [7].

Table 3: Comparison of Small-Molecule TNFα Inhibitor Mechanisms

Inhibitor ClassRepresentative CompoundMechanismTNFα Conformational ChangePotency (IC₅₀)
Aggregation-BasedJNJ525Quaternary distortion via ordered aggregatesAsymmetric subunit rotationSub-μM (cell-free)
Trimer-DestabilizingSPD304Trimer dissociationDisassembly to dimers/monomers∼22 μM
Asymmetric StabilizersUCB-5307Locking pre-existing asymmetryStabilized asymmetric trimer9 nM (SPR)

Molecular Characterization and Validation

JNJ525’s inhibition is characterized by:

  • Detergent Reversibility: Inhibition is abolished by non-ionic detergents (e.g., Triton X-100), confirming aggregation-dependent activity [3].
  • Conformational Specificity: X-ray crystallography shows JNJ525 aggregates bind at the TNFα trimer center, displacing residues critical for TNFR1 docking [3].
  • Functional Validation: Inhibits TNFα-mediated cytotoxicity in L929 cells with potency exceeding SPD304. Reduces IL-6 and ICAM-1 secretion in human macrophages [3].

The aggregation mechanism avoids direct competition with TNFR1—a significant advantage given TNFα’s picomolar receptor affinity. However, concerns about aggregator promiscuity (inhibition of unrelated proteins) require rigorous counter-screening [7].

Structural Advantages and Limitations

JNJ525’s advantages include:

  • Oral Bioavailability: Small molecular weight enables gastrointestinal absorption.
  • Broad TNFα Neutralization: Targets both soluble and transmembrane TNFα.
  • Non-Immunogenic: Lacks peptide components, avoiding antibody development.

Limitations involve:

  • Selectivity Challenges: Risk of off-target effects via nonspecific aggregation.
  • Aggregation Control: Difficulty in tuning aggregate size for consistent bioavailability.

Properties

Product Name

JNJ525

IUPAC Name

N4-benzyl-N4-(3'-(2-(piperazin-1-yl)pyrimidin-5-yl)-[1,1'-biphenyl]-2-yl)pyrimidine-2,4-diamine

Molecular Formula

C31H30N8

Molecular Weight

514.637

InChI

InChI=1S/C31H30N8/c32-30-34-14-13-29(37-30)39(22-23-7-2-1-3-8-23)28-12-5-4-11-27(28)25-10-6-9-24(19-25)26-20-35-31(36-21-26)38-17-15-33-16-18-38/h1-14,19-21,33H,15-18,22H2,(H2,32,34,37)

InChI Key

FRBABIFCTILEGV-UHFFFAOYSA-N

SMILES

NC1=NC=CC(N(CC2=CC=CC=C2)C(C=CC=C3)=C3C4=CC=CC(C5=CN=C(N6CCNCC6)N=C5)=C4)=N1

Solubility

Soluble in DMSO

Synonyms

JNJ525; JNJ-525; JNJ 525.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.